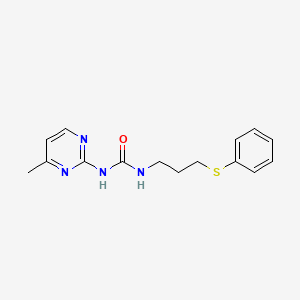
1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea, also known as MPPU, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPPU is a potent inhibitor of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose and lipid metabolism. In
Applications De Recherche Scientifique
Chemical Reactions and Derivative Synthesis
Research into pyrimidine derivatives, including compounds structurally related to 1-(4-Methylpyrimidin-2-yl)-3-(3-(phenylthio)propyl)urea, highlights their significance in chemical synthesis and the generation of novel compounds. For instance, reactions involving 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate have led to the creation of various anilino-pyrimidines and dihydropyrimidine derivatives. These reactions underscore the potential of such compounds in synthesizing new chemical entities with diverse biological activities (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Supramolecular Chemistry
In the realm of supramolecular chemistry, ureidopyrimidinone derivatives exhibit significant dimerization through quadruple hydrogen bonding. This behavior is crucial for developing supramolecular polymers and materials. For instance, 6-Methyl-2-butylureidopyrimidone showcases remarkable dimerization constants in solution, demonstrating the utility of ureidopyrimidone functionalities as building blocks in supramolecular assembly (F. H. Beijer, R. Sijbesma, H. Kooijman, A. Spek, E. W. Meijer, 1998).
Antimicrobial Activity
Compounds structurally similar to this compound have been evaluated for their antimicrobial properties. Synthesis of novel pyrimidine derivatives has led to the discovery of entities with significant in vitro antimicrobial activities. This suggests the potential of such compounds in the development of new antimicrobial agents (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).
Pharmacological Applications
While direct studies on this compound are limited, research on related urea derivatives has demonstrated their potential in pharmacology. For example, 1,3-disubstituted ureas with a piperidyl moiety have shown significant inhibition of soluble epoxide hydrolase, a target for inflammatory pain reduction. This indicates the broader pharmacological potential of urea derivatives in managing pain and inflammation (T. Rose, C. Morisseau, Jun-Yan Liu, B. Inceoğlu, Paul D. Jones, J. Sanborn, B. Hammock, 2010).
Propriétés
IUPAC Name |
1-(4-methylpyrimidin-2-yl)-3-(3-phenylsulfanylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-12-8-10-16-14(18-12)19-15(20)17-9-5-11-21-13-6-3-2-4-7-13/h2-4,6-8,10H,5,9,11H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIMQHGVIYEBJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(3-Bromophenyl)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2748772.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)

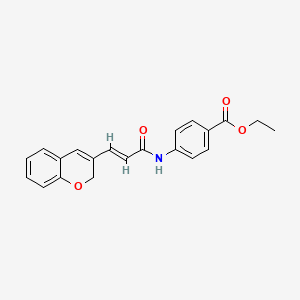
![4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2748778.png)
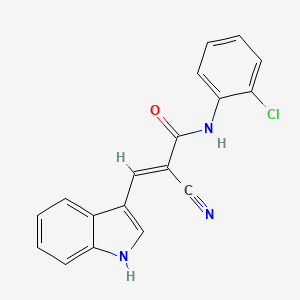
![3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2748784.png)
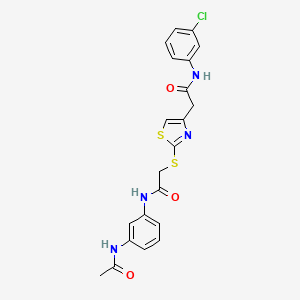

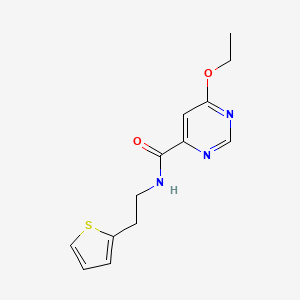
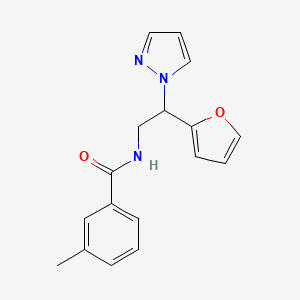
![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)
![(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2748792.png)